molecular formula C20H17N3O2S B2973346 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide CAS No. 922480-60-2

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2973346
CAS No.: 922480-60-2
M. Wt: 363.44
InChI Key: RTHPWQPWEAPVEH-UHFFFAOYSA-N
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Description

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide is a heterocyclic compound that has garnered attention due to its potential biological activities. The compound features a thiazole ring, which is known for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide typically involves the reaction of 4-cyanophenyl isothiocyanate with 2-(4-ethoxyphenyl)acetohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

    Medicine: Investigated for its anticancer properties, particularly against breast cancer cell lines.

    Industry: Potential use in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can inhibit the biosynthesis of bacterial lipids, thereby exhibiting antimicrobial activity. Additionally, the compound may interfere with cellular signaling pathways in cancer cells, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • N-(4-(4-nitrophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide stands out due to its unique combination of a cyanophenyl group and an ethoxyphenyl group, which may contribute to its distinct biological activities. The presence of the cyano group can enhance its binding affinity to molecular targets, while the ethoxy group may improve its solubility and bioavailability .

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-2-25-17-9-5-14(6-10-17)11-19(24)23-20-22-18(13-26-20)16-7-3-15(12-21)4-8-16/h3-10,13H,2,11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHPWQPWEAPVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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